molecular formula C18H23NO7 B5713862 4-[3,5-bis(isopropoxycarbonyl)anilino]-4-oxobutanoic acid

4-[3,5-bis(isopropoxycarbonyl)anilino]-4-oxobutanoic acid

Cat. No.: B5713862
M. Wt: 365.4 g/mol
InChI Key: SXZKHYRUWUZFRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3,5-bis(isopropoxycarbonyl)anilino]-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an anilino group substituted with isopropoxycarbonyl groups and a butanoic acid moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,5-bis(isopropoxycarbonyl)anilino]-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3,5-bis(isopropoxycarbonyl)aniline with succinic anhydride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-[3,5-bis(isopropoxycarbonyl)anilino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The anilino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-[3,5-bis(isopropoxycarbonyl)anilino]-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-[3,5-bis(isopropoxycarbonyl)anilino]-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets. The anilino group can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. The isopropoxycarbonyl groups may enhance the compound’s solubility and stability, facilitating its transport and uptake in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-[3,5-bis(methoxycarbonyl)anilino]-4-oxobutanoic acid: Similar structure but with methoxycarbonyl groups instead of isopropoxycarbonyl groups.

    4-[3,5-bis(ethoxycarbonyl)anilino]-4-oxobutanoic acid: Contains ethoxycarbonyl groups, offering different solubility and reactivity profiles.

Uniqueness

4-[3,5-bis(isopropoxycarbonyl)anilino]-4-oxobutanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The isopropoxycarbonyl groups provide a balance between hydrophobicity and hydrophilicity, making the compound versatile for various applications.

Properties

IUPAC Name

4-[3,5-bis(propan-2-yloxycarbonyl)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO7/c1-10(2)25-17(23)12-7-13(18(24)26-11(3)4)9-14(8-12)19-15(20)5-6-16(21)22/h7-11H,5-6H2,1-4H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZKHYRUWUZFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=CC(=C1)NC(=O)CCC(=O)O)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.